

An In-depth Technical Guide to the Chemical Properties of 2,3-Quinoxalinedithiol

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Compound of Interest

Compound Name: 2,3-Quinoxalinedithiol

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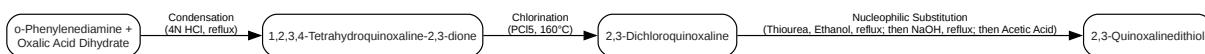
This guide provides a comprehensive overview of the core chemical properties of **2,3-quinoxalinedithiol**, a versatile heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, coordination chemistry, and diverse applications of this important molecule, grounding all claims in authoritative sources.

Introduction: The Versatile Nature of 2,3-Quinoxalinedithiol

2,3-Quinoxalinedithiol, an aromatic ortho-arene dithiol, is a significant compound in various chemical disciplines. Its structure, featuring a quinoxaline core functionalized with two thiol groups, imparts a rich and complex chemical character. This dithiol is particularly renowned for its exceptional ability to act as a ligand, coordinating with a wide range of transition metals to form stable complexes.^{[1][2]} These metal complexes are pivotal as building blocks for advanced materials with interesting conducting and magnetic properties.^[1] The unique electronic properties and reactivity of **2,3-quinoxalinedithiol** have also led to its application in analytical chemistry and have sparked interest in its potential within medicinal chemistry and drug development.^[3] This guide will explore the fundamental chemical properties that underpin these applications, providing a robust technical resource for scientists working with this compound.

Synthesis of 2,3-Quinoxalinedithiol: A Step-by-Step Protocol

The most common and reliable synthesis of **2,3-quinoxalinedithiol** is a multi-step process that begins with the condensation of o-phenylenediamine and oxalic acid.^[1] This is followed by chlorination and subsequent nucleophilic substitution with thiourea.^[1] The rationale for this synthetic route lies in the stepwise construction of the quinoxaline ring system and the subsequent introduction of the dithiol functionality.



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Caption: Synthetic pathway for **2,3-Quinoxalinedithiol**.

Experimental Protocol

Session 1: Preparation of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione^[1]

- In a 250 mL round-bottom flask, dissolve o-phenylenediamine (8 g, 74 mmol) and oxalic acid dihydrate (9.3 g, 74 mmol) in an aqueous solution of 4 N HCl (44 mL).
- Heat the mixture to reflux using a heating mantle for 15 minutes.
- Cool the mixture until a precipitate forms.
- Filter the precipitate under vacuum and wash it with cold water.
- Dry the product under vacuum. The average yield for this step is typically 65-70%.^[4]

Session 2: Preparation of 2,3-Dichloroquinoxaline^[1]

- In a fume hood, quickly grind together 1,2,3,4-tetrahydroquinoxaline-2,3-dione (5 g, 30.8 mmol) and phosphorus pentachloride (PCl₅, 12.7 g, 60.9 mmol) using a pestle and mortar.

Note: PCl₅ is extremely sensitive to moisture and should be handled rapidly.^[4]

- Transfer the mixture to a 250 mL round-bottom flask fitted with a water-cooled condenser and a CaCl_2 drying tube.
- Heat the mixture in an oil bath to 160 °C for two hours. The reactants will melt and the reaction will commence.
- Allow the mixture to cool to room temperature.
- Carefully pour the mixture over crushed ice (approximately 200 g) to quench the excess PCl_5 .
- Filter the product under vacuum, wash it thoroughly with water, and dry it under vacuum. The average yield for this reaction is 85-90%.^[4]

Session 3: Synthesis of 2,3-Quinoxalinedithiol^[1]

- In a 500 mL round-bottom flask, prepare a solution of 2,3-dichloroquinoxaline (5 g, 24.8 mmol) and thiourea (10 g, 132 mmol) in ethanol (125 mL).
- Reflux the solution in a water bath for 2 hours. The nucleophilic sulfur atom of thiourea attacks the electron-deficient carbon atoms of the pyrazine ring in an aromatic nucleophilic substitution reaction.^[1] The nitrogen atoms in the pyrazine ring enhance its reactivity towards this substitution.^[1]
- Remove the heat source and cool the flask in an ice bath.
- Slowly add an aqueous solution of 1.6 M NaOH (250 mL) dropwise.
- Reflux the mixture for an additional hour. The basic conditions facilitate the hydrolysis of the intermediate to form the dithiolate salt.
- Gravity filter the hot solution using a pleated paper filter.
- To the filtered solution, slowly add glacial acetic acid until the pH is neutral. This protonates the dithiolate, causing the product to precipitate.
- Cool the solution, filter the brownish-orange precipitate under vacuum, and wash it with water. The average yield is 80-85%.^[4]

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₆ N ₂ S ₂	[5]
Molecular Weight	194.3 g/mol	[5]
Appearance	Brownish-orange solid	[1]
Melting Point	343-345 °C	[4]
Solubility	Less soluble in most common solvents. Soluble in alkaline solutions.	[4][6]

Tautomerism: The Thione-Thiol Equilibrium

An important characteristic of **2,3-quinoxalinedithiol** is its existence in a tautomeric equilibrium between the dithiol and the dithione forms.[4] Spectroscopic evidence suggests that the dithione form is the more stable tautomer.[4] This stability is attributed to the formation of a conjugated system within the quinoxaline ring. The purification of **2,3-quinoxalinedithiol** is based on its acidic properties, where it dissolves in aqueous sodium hydroxide to form the water-soluble dithiolate salt and is then reprecipitated upon acidification.[4]

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Sources

- 1. books.rsc.org [books.rsc.org]

- 2. isca.in [isca.in]
- 3. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 2,3-Quinoxalinedithiol | C8H6N2S2 | CID 2735127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-QUINOXALINEDITHIOL | 1199-03-7 [chemicalbook.com]
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